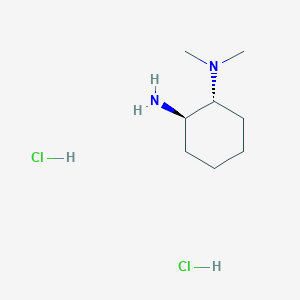

(1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride

Overview

Description

(1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is known for its unique stereochemistry and is often used as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclohexane-1,2-diamine.

Methylation: The primary amine groups are methylated using methyl iodide or dimethyl sulfate under basic conditions to form N1,N1-dimethylcyclohexane-1,2-diamine.

Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques.

Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Continuous Methylation: Using continuous flow reactors for the methylation step to enhance efficiency.

Automated Resolution: Employing automated systems for chiral resolution to separate the enantiomers.

Salt Formation: Large-scale reactors are used for the formation of the dihydrochloride salt, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amine groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding amides or nitriles.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride typically involves:

- Starting Material: The process begins with (1R,2R)-cyclohexane-1,2-diamine.

- N-Methylation: Primary amino groups are selectively methylated using agents like methyl iodide or dimethyl sulfate.

- Purification: Techniques such as recrystallization or column chromatography are employed to achieve high purity.

In industrial applications, continuous flow reactors are often utilized for better control over reaction conditions and improved yield.

Asymmetric Synthesis

This compound is extensively used as a chiral ligand in asymmetric synthesis. This application is crucial for the production of enantiomerically pure compounds, which are essential in pharmaceutical development due to their varying biological activities based on chirality.

Pharmaceutical Development

This compound serves as a building block for synthesizing various biologically active molecules:

- Anticancer Agents: Its derivatives have been explored for their potential efficacy against cancer cells.

- Antimicrobial Compounds: Research indicates promising activity against various pathogens.

Catalysis

The compound acts as a catalyst in several chemical reactions, facilitating processes such as:

- Oxidation Reactions: It can be oxidized to form imines or amides.

- Reduction Reactions: It can be reduced to yield secondary amines.

- Substitution Reactions: Nucleophilic substitutions can occur at the amino groups.

Material Science

In industry, this compound is utilized in the formulation of polymers and resins. Its unique properties contribute to enhanced mechanical and chemical characteristics of these materials.

Enzyme Interaction

The compound can inhibit or activate specific enzymes impacting metabolic pathways crucial for various biological processes.

Receptor Binding

Its structural configuration enables selective binding to receptors, influencing signal transduction processes essential for cellular communication.

Case Study 1: Anticancer Activity

A study explored the derivatives of this compound for their anticancer properties. Results indicated that specific modifications to the compound enhanced its selectivity towards cancer cell lines while minimizing toxicity towards normal cells.

Case Study 2: Asymmetric Catalysis

Research demonstrated that this compound serves as an effective chiral ligand in asymmetric catalysis. The study highlighted its ability to facilitate enantioselective reactions leading to high yields of desired products with excellent enantiomeric excess.

Mechanism of Action

The mechanism of action of (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound acts as a chiral ligand, binding to metal centers and facilitating asymmetric catalysis. The pathways involved include:

Coordination to Metal Centers: The diamine coordinates to metal ions, forming stable complexes.

Induction of Chirality: The chiral environment induces enantioselectivity in catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

(1R,2R)-1,2-Diaminocyclohexane: A similar compound without the N1,N1-dimethyl groups.

(1S,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride: The enantiomer of the compound .

Uniqueness

(1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct properties in asymmetric synthesis. Its ability to form stable complexes with metal ions makes it particularly valuable in catalytic applications.

Biological Activity

(1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride is a chiral diamine compound with potential applications in medicinal chemistry and catalysis. Its unique structural features contribute to its biological activity, making it a subject of interest in various research studies.

- Molecular Formula : C8H20Cl2N2

- Molecular Weight : 215.1638 g/mol

- CAS Number : 473918-41-1

- Melting Point : >250 °C

- Boiling Point : 284.8 °C at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its role as a ligand in catalysis and its potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine exhibit significant antimicrobial properties. For instance, studies have shown that certain diamines can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. For example, MTT assays have been employed to assess the viability of various cancer cell lines after treatment with diamine derivatives. The results suggest that the compound may exhibit selective toxicity towards certain cancer cells while sparing normal cells .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Ligand Properties : As a ligand, it can facilitate metal-catalyzed reactions which may lead to the formation of reactive species that can interact with biological macromolecules.

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cell membranes, potentially leading to membrane destabilization and apoptosis in susceptible cells .

Case Studies

Several case studies highlight the biological activity of related compounds:

Properties

IUPAC Name |

(1R,2R)-2-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-10(2)8-6-4-3-5-7(8)9;;/h7-8H,3-6,9H2,1-2H3;2*1H/t7-,8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJVMZDYSWJIIG-RHJRFJOKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCCC[C@H]1N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.